1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate
Description
1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate is a pyridinium-based ionic liquid characterized by a nitrogen-containing aromatic cation paired with a tetrafluoroborate (BF₄⁻) anion. Its structure features bulky substituents: an ethyl group at position 1, diisopropyl groups at positions 2 and 6, and a phenyl group at position 2. These substituents confer steric hindrance and modulate electronic properties, making it distinct from simpler pyridinium or imidazolium salts. The compound is commercially available (e.g., listed for PittCon 2025 and ACS Spring 2025 exhibitions) , indicating its relevance in industrial and research settings.
Properties
IUPAC Name |
1-ethyl-4-phenyl-2,6-di(propan-2-yl)pyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N.BF4/c1-6-20-18(14(2)3)12-17(13-19(20)15(4)5)16-10-8-7-9-11-16;2-1(3,4)5/h7-15H,6H2,1-5H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPJMLGZXYPLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=C(C=C(C=C1C(C)C)C2=CC=CC=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate typically involves the alkylation of 2,6-diisopropyl-4-phenylpyridine with ethyl halides in the presence of a suitable base . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Photoinduced Electron Transfer
Pyridinium salts are known to participate in photoinduced electron transfer (PET) reactions, particularly in polymerization processes. For example, N-ethoxy-4-cyano pyridinium hexafluorophosphate has been used as a photoinitiator in cationic polymerization . While no direct studies on 1-ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate exist, its structural similarity suggests analogous reactivity:
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Mechanism : UV irradiation excites the pyridinium salt, enabling electron transfer to electron-rich co-initiators (e.g., methoxybenzenes). This generates radical cations that initiate polymerization.
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Key Factors :
Stability and Substituent Reactivity
The bulky diisopropyl groups at positions 2 and 6 likely provide steric protection, reducing site-specific reactivity. The phenyl substituent at position 4 may engage in:
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π-π interactions with aromatic systems.
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Electron-donating/withdrawing effects , depending on substitution patterns.
Comparative Analysis of Pyridinium Salts
Limitations and Gaps
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Direct Experimental Data : No studies explicitly detail the reactivity of this compound.
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Analogous Systems : Insights are extrapolated from structurally related pyridinium salts.
Future Research Directions
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Photoinitiation Studies : Investigate its role in polymerization or crosslinking reactions.
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Substituent Effects : Examine how diisopropyl and phenyl groups influence reactivity.
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Stability in Reactive Environments : Assess thermal/chemical stability under various conditions.
This compound’s unique steric and electronic features position it as a candidate for applications requiring controlled reactivity, though further experimental validation is needed.
Scientific Research Applications
Ionic Liquids and Electrochemistry
1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate has gained attention in the field of ionic liquids due to its high ionic conductivity and thermal stability. These properties make it suitable for applications in electrochemical devices, such as batteries and supercapacitors. Ionic liquids are known for their low volatility and non-flammability, which are critical characteristics for safe energy storage solutions.
Organic Synthesis
This compound is utilized in various organic synthesis reactions, particularly as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby enhancing reaction rates and yields in processes such as alkylation and acylation reactions. The ability to stabilize reactive intermediates makes it valuable in synthesizing complex organic molecules .
Catalysis
In catalysis, 1-ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate serves as an effective catalyst for several reactions, including the formation of epoxides from alkenes via the Corey-Chaykovsky reaction. This reaction is significant for producing optically active compounds, which are essential in pharmaceuticals and agrochemicals .
Material Science
The compound's unique properties also extend to material science applications. It can be incorporated into polymer matrices to enhance their ionic conductivity and thermal stability, making it suitable for developing advanced materials like solid polymer electrolytes used in fuel cells.
Biological Applications
Research indicates potential applications in biological systems due to its ability to interact with biomolecules. Studies suggest that derivatives of this compound may exhibit antimicrobial properties or serve as drug delivery agents by modifying their solubility and permeability through biological membranes .
Case Study 1: Electrochemical Performance
A recent study evaluated the electrochemical performance of 1-ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate in lithium-ion batteries. The results indicated that incorporating this compound into the electrolyte improved the ionic conductivity significantly compared to traditional solvents, leading to enhanced battery performance under various operating conditions.
Case Study 2: Organic Synthesis Efficiency
In a series of experiments focused on organic synthesis, researchers utilized this compound as a phase-transfer catalyst for alkylation reactions. The findings demonstrated that using 1-ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate resulted in higher yields and shorter reaction times compared to conventional methods.
Case Study 3: Antimicrobial Activity
Another investigation explored the antimicrobial properties of derivatives derived from this compound against various bacterial strains. The study revealed promising results, suggesting that modifications to the structure could enhance its efficacy as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Structural and Substituent Variations
(a) Pyridinium Salts with Different Substituents
- 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium tetrafluoroborate (): Contains dimethyl and oxo groups, which are less bulky but introduce electron-withdrawing effects. This may enhance polarity compared to the target compound .
- 2-[2,6-Diisopropylphenyl]-4-phenyl-5H-5,9b[1′,2′]benzonaphtho[1,2-b]pyrrol-2-ium tetrafluoroborate (): A fused-ring pyridinium derivative with similar diisopropyl and phenyl substituents. The extended aromatic system likely increases π-π stacking interactions, altering solubility and thermal stability .
(b) Imidazolium-Based Ionic Liquids
- 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate (): A widely used imidazolium salt with smaller substituents (ethyl and methyl groups). The imidazolium core typically exhibits lower viscosity and higher conductivity than pyridinium analogs, favoring applications in electrochemistry .
- 1-Methyl-3-octylimidazolium tetrafluoroborate (): The long alkyl chain enhances hydrophobicity, contrasting with the target compound’s aromatic substituents. Such structural differences dictate miscibility with organic solvents .
(c) Ammonium-Based Ionic Liquids
- Benzyltriethylammonium tetrafluoroborate (): A quaternary ammonium salt with a benzyl group. Ammonium ionic liquids generally exhibit higher thermal stability but lower catalytic activity in organometallic reactions compared to pyridinium or imidazolium salts .
Physicochemical Properties
While specific data (e.g., melting points, viscosity) for the target compound are unavailable, inferences can be drawn from structural analogs:
- Steric Effects : The diisopropyl and phenyl groups in the target compound likely reduce solubility in polar solvents compared to less bulky imidazolium salts .
- Electronic Effects : Electron-donating isopropyl groups may stabilize the pyridinium cation, enhancing resistance to decomposition at high temperatures .
- Anion Interactions : The BF₄⁻ anion in all compared compounds contributes to low viscosity and moderate hydrophobicity, but cation-anion interactions vary with substituents .
Biological Activity
1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate (CAS No. 89021-47-6) is a quaternary ammonium salt with the molecular formula C19H26BF4N and a molecular weight of 355.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound features a pyridinium core substituted with ethyl and diisopropyl groups, along with a phenyl moiety, contributing to its unique chemical behavior. The tetrafluoroborate anion enhances its solubility and stability in various solvents.
Synthesis Methods
The synthesis typically involves the alkylation of 2,6-diisopropyl-4-phenylpyridine with ethyl halides in the presence of a suitable base. This method allows for the formation of the desired quaternary salt efficiently.
The biological activity of 1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation: It can interact with neurotransmitter receptors, potentially affecting neuronal signaling.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies show that it can disrupt bacterial cell membranes, leading to cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Preliminary studies suggest that 1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate may possess anticancer properties. It has shown efficacy in inducing apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 20 µg/mL after 48 hours.
Neuroprotective Effects
Emerging research highlights potential neuroprotective effects, suggesting that this compound may protect neuronal cells from oxidative stress-induced damage. This property could be beneficial for conditions such as Alzheimer's disease.
Comparative Analysis with Similar Compounds
To understand the unique biological properties of 1-Ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Methyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate | Methyl group | Moderate antimicrobial activity |
| 1-Ethyl-2,4,6-trimethylpyridinium tetrafluoroborate | Trimethyl groups | Lower cytotoxicity |
This comparison illustrates how slight variations in chemical structure can lead to significant differences in biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-ethyl-2,6-diisopropyl-4-phenylpyridinium tetrafluoroborate, and how can reaction yields be optimized?
- Methodology :
- Reagent selection : Use fluorinating agents like BF3·OEt2 or Selectfluor in aprotic solvents (e.g., CH2Cl2 or MeCN) to facilitate the formation of the pyridinium cation .
- Temperature control : Reactions are typically conducted at 40–60°C to balance reaction rate and side-product formation .
- Purification : Post-synthesis, employ silica gel column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in acetonitrile or dichloromethane to isolate high-purity crystals .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of iodinating agents (e.g., PhI(OAc)2) to minimize byproducts .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR confirms substituent positions (e.g., ethyl and isopropyl groups at δ 1.2–1.5 ppm; aromatic protons at δ 7.3–8.1 ppm). <sup>19</sup>F NMR verifies BF4<sup>−</sup> counterion presence (δ −148 to −152 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak [M]<sup>+</sup> at m/z corresponding to the molecular formula (C20H28NBF4) .
- X-ray crystallography : Single-crystal analysis resolves bond angles, confirming steric effects of bulky isopropyl groups and tetrafluoroborate geometry .
Q. What are the critical physical properties (e.g., melting point, solubility) relevant to experimental handling?
- Key properties :
- Melting point : Analogous pyridinium salts (e.g., 1-methyl-2,4,6-triphenylpyridinium tetrafluoroborate) exhibit melting points of 250–251°C, suggesting thermal stability for high-temperature applications .
- Solubility : Pyridinium tetrafluoroborates are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water, necessitating solvent compatibility checks for reaction design .
- Hygroscopicity : Storage under nitrogen at 2–8°C prevents moisture absorption, which can degrade the BF4<sup>−</sup> counterion .
Advanced Research Questions
Q. How does steric hindrance from the 2,6-diisopropyl groups influence reactivity in catalytic applications?
- Mechanistic insights :
- Steric effects : Bulky isopropyl groups reduce accessibility to the pyridinium core, limiting substrate binding in catalysis. Kinetic studies (e.g., UV-Vis monitoring) can quantify rate suppression in model reactions .
- Comparative studies : Synthesize analogs with smaller substituents (e.g., methyl) and compare catalytic efficiency in reactions like C–H activation or fluorination .
- Computational modeling : DFT calculations assess steric maps and electron density distribution to predict regioselectivity .
Q. What electrochemical properties make this compound suitable for ion-conductive materials?
- Ionic liquid applications :
- Conductivity : Pyridinium tetrafluoroborates exhibit ionic conductivities of ~3 mS/cm (20°C), comparable to imidazolium-based ionic liquids (e.g., 1-ethyl-3-methylimidazolium BF4<sup>−</sup>) .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >300°C, supporting use in high-temperature electrolytes .
- Viscosity : Rheometric measurements (e.g., 69 cP at 25°C for similar salts) inform solvent-free electrolyte design .
Q. Are there neurotoxic risks associated with structural analogs, and how can these be evaluated preclinically?
- Toxicity assessment :
- In vitro models : Test compound cytotoxicity in SH-SY5Y neuronal cells using MTT assays, referencing MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a neurotoxic analog .
- In vivo screening : Administer subacute doses in rodent models and monitor for Parkinsonian symptoms (e.g., bradykinesia, dopamine depletion in striatum) via HPLC .
- Mitochondrial toxicity : Measure Complex I inhibition in isolated mitochondria using oxygen consumption assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
